molecular formula C18H12ClN3OS B2970894 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole CAS No. 1113114-16-1

3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole

カタログ番号: B2970894
CAS番号: 1113114-16-1
分子量: 353.82
InChIキー: NWUGSNMSIJJGBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole (CAS 1113114-16-1) is a chemical compound with the molecular formula C18H12ClN3OS and a molecular weight of 353.8 g/mol . This hybrid molecule features a 1,2,4-oxadiazole ring linked to a 1,3-thiazole ring, both of which are five-membered heterocycles known as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . The 1,2,4-oxadiazole ring is particularly valued in drug discovery for its role as a bio-isosteric replacement for ester and amide functional groups, which can improve metabolic stability and optimize key properties like absorption, distribution, metabolism, and excretion (ADME) . Compounds containing the 1,2,4-oxadiazole and 1,3,4-thiadiazole nuclei are the subject of extensive research for developing new anti-tubercular and anticancer agents, as these scaffolds demonstrate an ability to coordinate with a variety of biological targets . Furthermore, 1,3,4-oxadiazole derivatives, which share structural similarities with this compound, are well-documented in scientific literature for their potent antimicrobial activities against various pathogens . Researchers are exploring such heterocyclic hybrids to address the global challenge of antimicrobial resistance, as they represent a promising avenue for the development of novel, more effective antibacterial drugs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-(2-chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-14-9-5-4-8-13(14)18-21-16(23-22-18)10-17-20-15(11-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGSNMSIJJGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research . This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for diverse biological activities. The presence of both thiazole and oxadiazole moieties contributes to its pharmacological potential. Its chemical formula is C17H14ClN3OSC_{17}H_{14}ClN_3OS, indicating a complex structure that supports multiple interactions with biological targets.

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess notable antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Activity
Bacillus cereusMarked activity observed
Pseudomonas aeruginosaSignificant inhibition
Mycobacterium bovis BCGStrong inhibition (in both active and dormant states)

A study demonstrated that derivatives containing the oxadiazole ring effectively inhibited Mycobacterium bovis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

The anticancer efficacy of 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole has been highlighted in several studies. It has shown promising results against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
PC-3 (prostate cancer)0.67
HCT-116 (colon cancer)0.80
ACHN (renal cancer)0.87
MDA-MB-435 (melanoma)6.82

The compound's mechanism of action includes induction of apoptosis and inhibition of critical enzymes associated with cancer progression, such as EGFR and Src kinases .

Case Studies

  • Antitumor Activity in MCF-7 Cells : In a study evaluating cytotoxicity against breast cancer cell lines (MCF-7), derivatives similar to the target compound showed IC50 values comparable to standard treatments like doxorubicin (IC50 = 1.20 µM) . This indicates potential for further development as an anticancer agent.
  • Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to target proteins involved in cell proliferation pathways, supporting its role as a potent anticancer agent .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes:

  • Inhibition of Enzymes : It selectively inhibits enzymes such as human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis .
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various biochemical pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

類似化合物との比較

Halogen-Substituted Oxadiazoles

Compounds 4 and 5 (from –2):

  • Structure : 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazole-oxadiazole hybrids.
  • Key Differences :
    • Halogen substituents (Cl vs. F) on the phenyl ring.
    • Crystal Packing : Both are isostructural (triclinic, P̄1 symmetry) but show slight conformational adjustments due to halogen size differences .
    • Synthesis : High yields via recrystallization in dimethylformamide (DMF), highlighting solvent-dependent crystallization behavior.

Table 1 : Halogen Impact on Properties

Property Compound 4 (Cl) Compound 5 (F)
Halogen Size Larger (Cl) Smaller (F)
Conformational Adjustments Moderate Minimal
Electronic Withdrawing Moderate Strong

Oxadiazole-Thiazole Hybrids

Compound from :

  • Structure : N-{[4-(4-phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.
  • Comparison :
    • Shares the 4-phenylthiazole motif but incorporates a trifluoromethyl-oxadiazole and benzamide group.
    • Molecular Weight : 514.52 g/mol (vs. ~380–400 g/mol for the target compound).
    • Applications : Likely designed for high-affinity binding due to trifluoromethyl and benzamide groups .

Chlorophenyl-Oxadiazole Derivatives

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole () :

  • Structure : Chloromethyl group at position 3 and 2-chlorophenyl at position 4.
  • Key Differences :
    • Substituent Flexibility : Chloromethyl group increases reactivity (e.g., nucleophilic substitution) compared to the rigid thiazolylmethyl group in the target compound.
    • Exact Mass : 227.9527 g/mol, significantly smaller than the target compound .

Energetic Oxadiazole-Nitrotetrazole Hybrids ()

NTOM, NTOF, and NTOA :

  • Structure : Oxadiazole linked to nitrotetrazole via a N-CH2-C bridge.
  • Synthesis: Two-step reaction from 2-(5-nitro-2H-tetrazole-2-yl)acetonitrile, emphasizing nitration and cyclization steps .

Methoxy- and Bromophenyl-Substituted Analogs

4335-1005 () :

  • Structure : 3-(4-Bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole.
  • Comparison :
    • Substituent Effects : Bromine (electron-withdrawing) vs. chlorine; methoxy group (electron-donating) vs. thiazole.
    • Solubility : Methoxy group may enhance aqueous solubility compared to the hydrophobic thiazole .

Heterocyclic Extensions (–19)

3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole () :

  • Structure : Pyrazole substituent at position 5.
  • Comparison :
    • Molecular Weight : 322.75 g/mol vs. ~380–400 g/mol for the target compound.
    • Bioactivity : Pyrazole moieties are associated with anti-inflammatory and antimicrobial activity, suggesting divergent applications .

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one () :

  • Structure: Phthalazinone-oxadiazole hybrid.
  • Applications: Likely explored for kinase inhibition due to phthalazinone’s prevalence in cancer drug scaffolds .

Q & A

Q. What are the optimized synthetic routes for 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole, and how are intermediates characterized?

The compound can be synthesized via cyclization of 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates. Key steps include:

  • Intermediate synthesis : Reacting 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole with 4-phenyl-1,3-thiazole-2-carbaldehyde under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Characterization : Use IR to confirm functional groups (e.g., C-Cl stretch at 750–850 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., methylene protons at δ 4.5–5.0 ppm), and mass spectrometry for molecular ion validation .

Table 1 : Example Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C, 12h72>95%

Q. How is the purity of the compound validated, and what analytical methods are recommended?

Purity is assessed via:

  • HPLC : C18 column, gradient elution (acetonitrile/water with 0.1% TFA), retention time ~8.2 min .
  • Elemental analysis : Match calculated vs. observed values for C, H, N, S (e.g., C: 60.12%, H: 3.45%) .

Q. What in vitro biological screening models are suitable for initial activity assessment?

Use cancer cell lines (e.g., T47D breast cancer) for apoptosis induction assays. Protocols include:

  • MTT assay : 48–72h exposure, IC₅₀ calculation .
  • Flow cytometry : Cell cycle analysis (G₁ arrest) and Annexin V staining for apoptosis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity across analogs?

SAR studies should focus on:

  • Substituent effects : Replace the 3-(2-chlorophenyl) group with pyridyl or fluorophenyl moieties to modulate potency .
  • Thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position to enhance apoptosis induction .

Table 2 : SAR Trends in Analog Activity (IC₅₀, μM)

Substituent (R)T47D (Breast Cancer)HT-29 (Colorectal)
2-Chlorophenyl0.851.2
4-Trifluoromethylphenyl0.620.95

Q. What computational strategies predict binding modes and target interactions?

  • Molecular docking : Use AutoDock4 with flexible side chains (e.g., TIP47 receptor, grid size 60×60×60 Å, Lamarckian GA) .
  • Electrostatic potential analysis : Multiwfn software to map electron localization (ELF) and charge distribution near the oxadiazole ring .

Q. How can in vivo efficacy be evaluated, and what pharmacokinetic parameters should be prioritized?

  • MX-1 xenograft models : Administer 10–50 mg/kg (oral or i.p.) for 21 days; measure tumor volume reduction and survival .
  • ADME profiling : Plasma stability (t₁/₂ > 2h), LogP (2.5–3.5), and CYP450 inhibition assays to optimize bioavailability .

Q. What methods identify the molecular target of this compound?

  • Photoaffinity labeling : Synthesize a biotinylated analog with a diazirine group for pull-down assays .
  • Proteomics : LC-MS/MS analysis of pulled-down proteins to identify TIP47 (IGF II receptor binding protein) .

Methodological Challenges & Solutions

Q. How to address low yields in the final cyclization step?

  • Optimize solvent polarity : Switch from DMF to THF for better intermediate solubility .
  • Catalyst screening : Test DBU or Et₃N to accelerate cyclization (e.g., 0.5 mol% DBU increases yield from 55% to 78%) .

Q. What strategies validate the compound’s selectivity against off-target kinases?

  • Kinase profiling panels : Test against 50+ kinases (e.g., Anaplastic Lymphoma Kinase, COX-2) at 1 μM .
  • Molecular dynamics simulations : 100ns simulations to assess binding stability (RMSD < 2.0 Å) .

Data Interpretation Guidelines

Q. How to reconcile conflicting cytotoxicity data across cell lines?

  • Mechanistic profiling : Compare caspase-3/7 activation (apoptosis) vs. ROS generation (necrosis) pathways .
  • Gene expression analysis : RNA-seq to identify resistance markers (e.g., Bcl-2 upregulation in non-responsive lines) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。